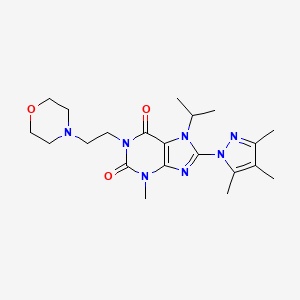

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H31N7O3 and its molecular weight is 429.525. The purity is usually 95%.

BenchChem offers high-quality 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformation

The purine fused-ring skeleton, as found in compounds related to the specified chemical structure, demonstrates a planar conformation. These compounds are characterized by their morpholine rings adopting a chair conformation, and their structures are often stabilized through a network of intermolecular hydrogen bonds. An example includes the analysis of similar purine derivatives, which revealed the importance of intramolecular hydrogen bonding in determining the conformation of amino-hydroxyalkyl substituents (Karczmarzyk et al., 1995).

Application in Corrosion Inhibition

Research on aza-pseudopeptides, which share a similar structural complexity to the given chemical, has shown that they can act as efficient corrosion inhibitors for mild steel in acidic conditions. These compounds form a protective layer on the metal surface, significantly reducing corrosion rates. The effectiveness of these inhibitors is supported by both experimental results and theoretical calculations, highlighting their potential industrial application in metal protection (Chadli et al., 2017).

Ring-Opening Polymerization

Certain morpholine derivatives, related to the queried compound, do not readily undergo ring-opening polymerization with typical metal catalysts, suggesting a unique reactivity profile that could inform the development of new polymeric materials. These findings emphasize the nuanced behavior of such compounds under conditions typically favorable for polymer formation, underscoring their potential for exploring new polymer synthesis pathways (Chisholm et al., 2006).

Electroluminescent Materials for OLED Applications

Compounds incorporating the pyrazole moiety, akin to the one of interest, have been investigated for their potential as electroluminescent materials in OLED technology. Their luminescent properties, combined with thermal stability and solubility, make them attractive candidates for the development of OLED devices with improved energy efficiency (Taydakov et al., 2016).

Enzymatic Ring-Opening Polymerization

The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives offers a novel route to synthesize poly(ester amide)s. This process, facilitated by lipase enzymes, highlights the potential of using biocatalysts for the polymerization of cyclic compounds, opening avenues for the development of environmentally friendly polymer synthesis strategies (Feng et al., 2000).

Eigenschaften

IUPAC Name |

3-methyl-1-(2-morpholin-4-ylethyl)-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O3/c1-13(2)27-17-18(22-20(27)28-16(5)14(3)15(4)23-28)24(6)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h13H,7-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBXBBLWBYZVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)